1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol
CAS No.: 318234-24-1
Cat. No.: VC2023148
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318234-24-1 |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 |
| Standard InChI Key | WIXFROLPJKVZHV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(N1)CSC2=CC=CC=C2 |
| Canonical SMILES | CN1C(=O)C=C(N1)CSC2=CC=CC=C2 |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Properties
1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol possesses specific chemical properties that define its behavior in various environments. Table 1 summarizes the key chemical parameters of this compound.
Table 1: Chemical Properties of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol
| Property | Value |
|---|---|
| CAS Number | 318234-24-1 |
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 |
| Standard InChIKey | WIXFROLPJKVZHV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(N1)CSC2=CC=CC=C2 |
| PubChem Compound ID | 5153070 |
Structural Features
The molecular architecture of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol consists of a pyrazole core with specific functional group attachments. The pyrazole ring is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms . The compound has distinct positional substitutions:
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Position 1: Substituted with a methyl group (-CH3)
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Position 3: Features a phenylsulfanyl methyl group (-CH2-S-C6H5)
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Position 5: Contains a hydroxyl group (-OH)
Comparative Analysis with Related Compounds
Understanding 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol in relation to structurally similar compounds provides valuable context for its properties and potential applications.
Structural Analogues
Several pyrazole derivatives share structural similarities with 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol:
Table 2: Comparison of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol with Related Compounds
Comparative Properties
Crystallographic studies of related compounds like 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol have revealed important structural features, including dihedral angles between aromatic rings and intermolecular hydrogen bonding patterns that contribute to crystal network formation . These properties provide insights into how 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol might behave in various environments.
The difference in substitution patterns between these compounds significantly affects their physicochemical properties and biological activities. For instance, compounds with trifluoromethyl substitutions often display enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts .
Future Research Directions
Based on current knowledge of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol and related compounds, several promising research directions emerge:
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Development of optimized synthesis protocols specific to this compound
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Comprehensive assessment of its biological activities through in vitro and in vivo studies
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Investigation of structure-activity relationships through systematic modification of substituents
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Exploration of potential applications in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents
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Studies on the mechanism of action at the molecular level
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